molecular formula C9H5F3N2 B13132706 6-(Trifluoromethyl)cinnoline

6-(Trifluoromethyl)cinnoline

Cat. No.: B13132706
M. Wt: 198.14 g/mol
InChI Key: IKEWCTUQXPRKQN-UHFFFAOYSA-N
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Description

Overview of Cinnoline (B1195905) Chemistry in Organic Synthesis

Cinnoline, also known as 1,2-benzodiazine, is an aromatic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. innovativejournal.ininnovativejournal.in First synthesized by Richter in 1883, the chemistry of the cinnoline series is a dynamically developing area of organic chemistry. innovativejournal.inijariit.comresearchgate.net The cinnoline nucleus is considered a valuable lead structure in synthetic chemistry due to the wide range of pharmacological activities exhibited by its derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. innovativejournal.inijariit.comijper.org

The synthesis of the cinnoline ring system can be achieved through various methods, with the most common approaches involving intramolecular cyclization reactions. iosrjournals.org Key strategies include the Richter synthesis, which involves the diazotization and subsequent cyclization of o-amino-phenylpropionic acid, and other methods starting from precursors like arylhydrazones and arenediazonium salts. innovativejournal.inresearchgate.net The versatility of these synthetic routes allows for the introduction of a wide array of substituents at various positions on the cinnoline core, enabling the fine-tuning of its chemical and physical properties. researchgate.net

Significance of the Trifluoromethyl Group in Modern Chemistry

The trifluoromethyl (-CF3) group is a crucial substituent in modern medicinal and pharmaceutical chemistry. wikipedia.orgontosight.ai Its incorporation into organic molecules can profoundly alter key physicochemical properties. nih.govhovione.com The high electronegativity of the -CF3 group, intermediate between that of fluorine and chlorine, can influence the acidity or basicity of nearby functional groups. wikipedia.org

Key effects of introducing a trifluoromethyl group include:

Enhanced Lipophilicity: The -CF3 group can increase a molecule's solubility in lipids, which can affect its absorption and distribution within biological systems. nih.govontosight.ai

Improved Metabolic Stability: It can serve as a bioisostere for a methyl group, protecting the position from metabolic oxidation by enzymes in the body. wikipedia.org

Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can modify a molecule's reactivity and binding interactions with biological targets. wikipedia.org

These modifications have led to the successful development of numerous drugs containing the -CF3 moiety, such as the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org The growing importance of this functional group is evidenced by the continuous development of new and efficient trifluoromethylation methods in synthetic chemistry. nih.govsioc-journal.cn

Research Trajectories of Trifluoromethylated Cinnoline Compounds

The convergence of cinnoline chemistry and the strategic use of the trifluoromethyl group has led to significant research into trifluoromethylated cinnoline compounds. nih.gov The synthesis of these molecules aims to combine the established biological potential of the cinnoline scaffold with the advantageous properties imparted by the -CF3 group. ontosight.aiontosight.ai

Research in this area focuses on several key aspects:

Novel Synthetic Methods: Developing efficient and versatile synthetic routes to access a diverse range of trifluoromethylated cinnoline derivatives. nih.govacs.org This includes the annulation of trifluoromethyl building blocks with suitable reaction partners. nih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how the position and number of -CF3 groups on the cinnoline ring, as well as the presence of other substituents, influence biological activity. researchgate.netjocpr.com For example, studies have shown that the presence of a 'CF3' moiety can significantly enhance the anti-cancer activity of related heterocyclic compounds. researchgate.net

Exploration of Pharmacological Potential: Screening trifluoromethylated cinnolines for a wide array of biological activities, including as PI3K inhibitors for anticancer applications, and as anti-inflammatory or antimicrobial agents. bepls.comnih.gov

The development of compounds like 6-(Trifluoromethyl)cinnoline and its derivatives represents a targeted approach to creating new chemical entities with potentially enhanced efficacy and favorable pharmacokinetic profiles for applications in medicine and agrochemicals. nih.govontosight.ai

Chemical Profile of this compound

The compound this compound is a specific derivative of the cinnoline heterocyclic system. Its structure is characterized by a trifluoromethyl group substituted at the 6th position of the bicyclic aromatic ring. This section will detail the synthesis, reactivity, and spectroscopic properties of this particular compound.

Synthesis and Characterization

The synthesis of this compound is not as widely documented as that of the parent cinnoline. However, general methods for producing substituted cinnolines can be adapted. A plausible synthetic pathway involves the cyclization of an appropriately substituted aryl precursor. For instance, a Richter-type cyclization starting from a 2-ethynyl-4-(trifluoromethyl)phenyl substituted triazene (B1217601) could yield the target molecule. mdpi.com Another potential route involves a catalyst-free cascade annulation of an enaminone with an aryl diazonium salt bearing a trifluoromethyl group at the para-position. acs.org A patent describes a synthesis method for 6-trifluoromethyl cinnoline with a reported yield of 97%. google.com

Once synthesized, characterization relies on a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure. The ¹⁹F NMR spectrum would show a characteristic singlet for the -CF3 group. rsc.org

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of the functional groups present in the molecule.

Melting Point: A physical constant used to assess the purity of the solid compound. acs.org

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Observations
¹H NMR Aromatic protons would appear as multiplets or doublets in the downfield region (approx. 7.5-9.0 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment created by the nitrogen atoms and the -CF3 group.
¹³C NMR Aromatic carbons would resonate in the range of 120-150 ppm. The carbon of the -CF3 group would appear as a quartet due to C-F coupling, with a large coupling constant (¹JCF). The chemical shift of the CF3 carbon itself is typically around 120-130 ppm. mdpi.com
¹⁹F NMR A sharp singlet would be observed, characteristic of the -CF3 group, likely in the range of -60 to -65 ppm relative to CFCl₃. rsc.org
Mass Spec (MS) The molecular ion peak would correspond to the exact mass of C₉H₅F₃N₂. Fragmentation would likely involve the loss of N₂ or HF.
IR Spectroscopy Characteristic peaks would include C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region, C-H stretching above 3000 cm⁻¹, and strong C-F stretching bands typically found in the 1100-1350 cm⁻¹ region.

Note: These are predicted values and may differ from experimental results.

Chemical Reactivity and Derivatives

The reactivity of this compound is governed by the interplay between the electron-deficient pyridazine ring and the electron-withdrawing trifluoromethyl group on the benzene ring.

Electrophilic Aromatic Substitution: The presence of the deactivating -CF3 group and the heterocyclic nitrogen atoms makes electrophilic substitution on the aromatic rings challenging.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack, particularly at positions activated by the ring nitrogens. For example, a halogen at the 4-position of a cinnoline ring can be displaced by nucleophiles like azides. mdpi.com

N-Oxidation: The nitrogen atoms in the cinnoline ring can be oxidized to form N-oxides, which can further alter the reactivity of the ring system.

Derivatization: The core structure of this compound can be used as a building block to create more complex molecules. For instance, if a reactive group (like a bromo substituent) were present, it could undergo cross-coupling reactions like the Suzuki coupling to attach other aryl groups. mdpi.com This allows for the synthesis of a library of derivatives for further study. For example, 4-bromo-6-[4-(trifluoromethyl)phenyl]cinnoline has been synthesized and used as an intermediate. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5F3N2

Molecular Weight

198.14 g/mol

IUPAC Name

6-(trifluoromethyl)cinnoline

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-14-8/h1-5H

InChI Key

IKEWCTUQXPRKQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=N2)C=C1C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 6 Trifluoromethyl Cinnoline and Analogues

Classical Approaches to Cinnoline (B1195905) Ring Systems

Traditional methods for constructing the cinnoline core have been well-established for over a century and primarily rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These methods, while foundational, often require harsh reaction conditions.

Richter-Type Cyclizations

The Richter synthesis, first reported in 1883, involves the diazotization of an o-aminoarylpropiolic acid, followed by cyclization to afford a 4-hydroxycinnoline-3-carboxylic acid. wikipedia.orgresearchgate.net Subsequent decarboxylation and reductive removal of the hydroxyl group can yield the parent cinnoline. For the synthesis of 6-(trifluoromethyl)cinnoline, this would necessitate the preparation of 2-amino-4-(trifluoromethyl)phenylpropiolic acid. The general mechanism involves the intramolecular attack of the diazonium salt onto the alkyne moiety. The regioselectivity of the cyclization can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net

A modified approach utilizes o-ethynyl-substituted phenyltriazenes, where the triazene (B1217601) functions as a stable precursor to the diazonium salt, allowing for a two-step diazotization and cyclization process which can lead to the formation of 4-halocinnolines. researchgate.net

ReactantReagents & ConditionsProductYield
o-Ethynyl-substituted phenyltriazeneHydrohalic acid (e.g., HCl, HBr), Acetone, Mild conditions4-HalocinnolineGood

This table presents a generalized Richter-type reaction for analogous compounds, as specific data for this compound was not available.

Cyclizations Involving Arylhydrazones and Arylhydrazines

The use of arylhydrazones and arylhydrazines represents a versatile and widely applicable route to a variety of substituted cinnolines. researchgate.net This approach allows for the formation of the cinnoline ring through different bond-forming strategies.

One common method is the Borsche-Drechsel cyclization , which involves the acid-catalyzed cyclization of arylhydrazones derived from cyclohexanones to yield tetrahydrocarbazoles. wikipedia.org While primarily used for carbazole (B46965) synthesis, conceptually similar acid-catalyzed cyclizations of other arylhydrazones can lead to cinnoline derivatives. For this compound, this would involve the reaction of a suitable carbonyl compound with 4-(trifluoromethyl)phenylhydrazine (B1295192) followed by acid-catalyzed ring closure.

Another key strategy is the Widman-Stoermer synthesis , which proceeds via the cyclization of a diazotized o-aminoarylethylene. This method has been a cornerstone in cinnoline synthesis for many years. wikipedia.org

Furthermore, the cyclization of arylhydrazones of α-halocarbonyl compounds can also afford cinnoline derivatives, though this can sometimes lead to the competing Fischer indole (B1671886) synthesis. The reaction conditions can be tuned to favor the formation of the desired cinnoline.

ArylhydrazineCarbonyl CompoundConditionsProduct
4-(Trifluoromethyl)phenylhydrazineα-KetoesterAcid catalyst (e.g., H₂SO₄, PPA)This compound derivative
4-(Trifluoromethyl)phenylhydrazineα,β-Unsaturated ketoneAcid catalyst, HeatSubstituted this compound

This table illustrates generalized reactions with arylhydrazines for the synthesis of analogous compounds, as specific examples for this compound were not detailed in the searched literature.

Contemporary Catalytic Synthesis Routes

Modern synthetic chemistry has seen a shift towards more efficient and sustainable methods, with a strong emphasis on catalytic processes. These contemporary routes offer advantages such as milder reaction conditions, higher atom economy, and broader functional group tolerance.

Transition-Metal-Catalyzed Annulations

Transition metals, particularly palladium and rhodium, have emerged as powerful catalysts for the construction of heterocyclic scaffolds, including cinnolines. These reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and migratory insertion.

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be adapted for the synthesis of cinnoline precursors, which then undergo subsequent cyclization. For instance, a palladium-catalyzed carbonylative annulation of alkyne-tethered o-iodoanilines has been developed for the synthesis of fused quinolones, a strategy that could be conceptually applied to cinnoline synthesis. rsc.org

Rhodium-catalyzed C-H activation and annulation reactions have proven to be a highly effective strategy for the synthesis of cinnolines and related heterocycles. rsc.orgacs.orgrsc.org These methods often utilize a directing group to achieve high regioselectivity. For example, N-amino (hydrazine) directed C-H functionalization with α-diazo-β-ketoesters provides a direct route to the cinnoline scaffold. acs.orgorganic-chemistry.org The application of such a strategy to a 4-(trifluoromethyl)phenylhydrazine derivative could provide a direct entry to 6-(trifluoromethyl)cinnolines.

Starting MaterialCatalyst SystemCoupling PartnerProduct
N-Aryl cyclic hydrazide[Rh(III)] catalyst, OxidantVinyl acetate (B1210297)1,2-Phthaloyl-protected cinnoline
Phenylhydrazine derivative[Rh(III)] catalystα-Diazo-β-ketoesterSubstituted cinnoline
Azobenzene derivative[Rh(III)] catalystTerminal alkyneIndolo[1,2-b]cinnoline

This table showcases representative transition-metal-catalyzed reactions for the synthesis of analogous cinnoline systems.

Metal-Free Cascade Cyclization Strategies

In a move towards more environmentally benign synthesis, metal-free cascade reactions have gained significant attention. These reactions often involve a sequence of intramolecular events to rapidly build molecular complexity from simple starting materials.

For the synthesis of trifluoromethylated heterocycles, cascade reactions involving the formation of multiple C-C and C-N bonds in a single operation have been reported. nih.gov For example, the reaction of anilide-derived substrates with a source of Tf₂C=CH₂ can lead to the formation of complex tricyclic indolines through a cascade of electrophilic attack, azacyclization, and carbocyclization. While not directly yielding a cinnoline, this demonstrates the power of cascade reactions in constructing complex fluorinated heterocycles without the need for a metal catalyst.

C-H Functionalization in Cinnoline Construction

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. As mentioned in the context of transition-metal catalysis, C-H activation is a key step in many contemporary cinnoline syntheses. rsc.org

Rhodium-catalyzed C-H activation of N-aryl hydrazides followed by annulation with a suitable two-carbon synthon like vinyl acetate is a prime example of this strategy. rsc.org This approach allows for the direct construction of the cinnoline ring system on a pre-existing aromatic core. The application of this methodology to substrates bearing a trifluoromethyl group on the aniline (B41778) ring would be a direct and efficient route to compounds such as this compound.

Direct and Indirect Trifluoromethylation Strategies

The introduction of a trifluoromethyl group onto the cinnoline core can be achieved through two main strategic approaches: concurrent ring formation where the trifluoromethyl group is present on the precursor, and post-cyclization functionalization of a pre-formed cinnoline ring.

Concurrent Ring Formation and Trifluoromethyl Group Incorporation

The most direct method for the synthesis of this compound involves the cyclization of a precursor that already contains the trifluoromethyl group at the desired position. A common and versatile approach in cinnoline synthesis utilizes the cyclization of arylhydrazones. In the context of this compound, this would typically involve the use of a (4-(trifluoromethyl)phenyl)hydrazone derivative.

One classical method that can be adapted for this purpose is the Borsche-Koelsch cinnoline synthesis, which involves the diazotization of an ortho-aminoaryl ketone followed by cyclization. nih.gov For the synthesis of a this compound derivative, a potential starting material would be an ortho-aminoacetophenone bearing a trifluoromethyl group at the para-position to the amino group. The general mechanism involves diazotization of the amino group, followed by an intramolecular cyclization.

Another relevant classical approach is the Widman-Stoermer synthesis, which proceeds via the cyclization of a diazotized o-aminoarylethylene derivative. researchgate.net The application of this method to produce this compound would necessitate a starting material such as an α-vinyl-4-(trifluoromethyl)aniline.

Furthermore, the Richter cinnoline synthesis, which involves the cyclization of a diazotized o-aminoarylpropiolic acid, offers another potential pathway. beilstein-journals.orgnih.gov By employing a 4-(trifluoromethyl) substituted o-aminoarylpropiolic acid, one could theoretically construct the this compound skeleton.

A review of cinnoline synthesis methodologies highlights that the presence of electron-withdrawing groups, such as a trifluoromethyl group, on the arylhydrazone precursor can be a deciding factor in facilitating the cyclization process. researchgate.net This suggests that starting with trifluoromethyl-substituted phenylhydrazones is a viable and potentially advantageous strategy for accessing the target compound.

Post-Cyclization Trifluoromethylation Reactions

An alternative strategy involves the introduction of the trifluoromethyl group onto a pre-existing cinnoline ring system. This approach relies on the direct C-H trifluoromethylation of the aromatic core at the 6-position. While specific examples for the direct trifluoromethylation of the parent cinnoline at the 6-position are not extensively documented in readily available literature, general methods for the trifluoromethylation of heterocycles can be considered.

Radical trifluoromethylation reactions are a prominent method for the direct introduction of a CF3 group. These reactions often utilize reagents that can generate trifluoromethyl radicals, which then attack the electron-rich positions of the heterocyclic ring. The regioselectivity of such reactions can, however, be a challenge due to the high reactivity of the trifluoromethyl radical.

For instance, the synthesis of 4,6-diaminocinnoline has been reported, which indicates that the 6-position of the cinnoline ring is accessible for functionalization. wikipedia.org A potential, though not explicitly reported, route could involve the conversion of a 6-aminocinnoline derivative to a 6-halocinnoline, which could then be a substrate for a copper-mediated trifluoromethylation reaction.

Synthetic Pathways to this compound Derivatives and Fused Systems

Building upon the core this compound structure, further synthetic modifications can lead to a diverse range of derivatives and complex fused polycyclic systems.

Construction of Substituted 6-(Trifluoromethyl)cinnolines

The synthesis of substituted 6-(trifluoromethyl)cinnolines can be achieved by utilizing appropriately substituted precursors in the cyclization step or by functionalizing the this compound core.

For example, to synthesize a 4-hydroxy-6-(trifluoromethyl)cinnoline derivative, one could start with a correspondingly substituted precursor in a Borsche-Koelsch or Richter type synthesis. The synthesis of 4-hydroxy-6-nitrocinnoline has been described, and a similar pathway could potentially be employed using a trifluoromethyl-substituted analogue. wikipedia.org The resulting 4-hydroxy group can then serve as a handle for further modifications.

Similarly, the synthesis of 4-amino-6-(trifluoromethyl)cinnoline could be envisioned starting from a precursor like 4-amino-2-(trifluoromethyl)benzonitrile. While the direct cyclization of this specific precursor to a cinnoline is not explicitly detailed, its synthesis is known, and it represents a viable starting point for constructing the desired substituted cinnoline.

Synthesis of Fused Polycyclic Systems Containing the this compound Moiety

The this compound scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. These are often synthesized by building additional heterocyclic rings onto the cinnoline core.

For instance, the synthesis of imidazo[4,5-c]cinnolines has been reported, typically starting from a 3,4-diaminocinnoline derivative. To create an imidazo[4,5-c]cinnoline with a trifluoromethyl group at the corresponding position, one would need to synthesize this compound-3,4-diamine as a key intermediate. This could potentially be achieved by nitration of this compound followed by reduction.

Similarly, the synthesis of 1H-pyrrolo[3,2-c]cinnolines can be envisioned. The general strategies for constructing pyrrolo[2,3-c]quinolines and other related fused systems often involve the cyclization of appropriately functionalized precursors. Applying these strategies to a this compound derivative, for example by introducing suitable functional groups at the 3- and 4-positions, could lead to the formation of the desired fused polycyclic system.

Reaction Mechanisms and Chemical Transformations of 6 Trifluoromethyl Cinnoline

Mechanistic Elucidation of 6-(Trifluoromethyl)cinnoline Formation

The synthesis of the cinnoline (B1195905) ring system can be achieved through various strategies, with intramolecular cyclization being a key step. The presence of a trifluoromethyl group at the 6-position influences the reaction pathways and intermediates.

A plausible and widely recognized route to substituted cinnolines is the Richter cinnoline synthesis, which involves the diazotization of an ortho-substituted aminophenyl alkyne followed by cyclization. drugfuture.com For this compound, a key synthetic approach involves the cyclization of a diazonium salt derived from 2-amino-4-(trifluoromethyl)phenylacetylene. The driving force for this intramolecular cyclization is the formation of the stable, aromatic cinnoline ring system.

Another significant pathway involves the acid-catalyzed cyclization of -(2-acyl-4-(trifluoromethyl)phenyl)hydrazones. The reaction proceeds via the formation of a resonance-stabilized carbocation, which is then attacked by the lone pair of the distal nitrogen atom of the hydrazone moiety. The strong electron-withdrawing nature of the trifluoromethyl group at the para-position to the cyclizing nitrogen can influence the electron density of the aromatic ring, thereby affecting the rate and efficiency of the cyclization.

A transition-metal-free intramolecular redox cyclization has also been reported for the synthesis of cinnolines, starting from 2-nitrobenzyl alcohol and benzylamine. nih.gov This methodology could potentially be adapted for the synthesis of this compound, where the trifluoromethyl group would likely influence the redox potentials and the stability of the intermediates.

The table below summarizes plausible intramolecular cyclization pathways for the formation of this compound.

Starting Material TypeKey Reaction ConditionDriving ForcePlausible Intermediate
2-Amino-4-(trifluoromethyl)phenylacetyleneDiazotization (e.g., NaNO₂, HCl)Formation of aromatic ringAryl diazonium salt
-(2-Acyl-4-(trifluoromethyl)phenyl)hydrazoneAcid catalysis (e.g., H₂SO₄)AromatizationResonance-stabilized carbocation
2-Nitro-4-(trifluoromethyl)benzyl alcohol derivativeBase-promoted redox cyclizationFormation of stable heterocyclic system2-Nitroso-4-(trifluoromethyl)benzaldehyde

The identification of reaction intermediates is crucial for elucidating the reaction mechanism. In the synthesis of cinnolines, several transient species have been proposed and, in some cases, trapped or spectroscopically observed.

In the cyclization of hydrazones, a key intermediate is the protonated hydrazone, which facilitates the formation of the electrophilic center required for the intramolecular attack. Following cyclization, a dihydrocinnolinium species is formed, which then undergoes aromatization, often through oxidation or elimination, to yield the final cinnoline product. Mechanistic studies on related systems have identified intermediates such as (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) in similar cyclization reactions. nih.gov

The table below outlines potential reaction intermediates in the formation of this compound and the methods for their characterization.

Proposed IntermediateSynthetic PathwayPotential Characterization MethodKey Features
2-Amino-4-(trifluoromethyl)phenyl diazonium saltRichter SynthesisTrapping with nucleophiles, Low-temperature NMRHighly reactive, sensitive to temperature and nucleophiles
Protonated -(2-acyl-4-(trifluoromethyl)phenyl)hydrazoneHydrazone CyclizationIn-situ NMR, Mass SpectrometryActivated for intramolecular cyclization
Dihydro-6-(trifluoromethyl)cinnolinium ionHydrazone CyclizationSpectroscopic observation in superacid mediaNon-aromatic, readily undergoes aromatization
2-Nitroso-4-(trifluoromethyl)benzaldehydeRedox CyclizationTrapping experiments, In-situ IR spectroscopyKey intermediate in the formation of the N-N bond

Reactivity of the Trifluoromethyl Group in Cinnoline Scaffolds

The trifluoromethyl group is generally considered to be highly stable. However, under specific conditions, its C-F bonds can be activated, and the group itself can exhibit both nucleophilic and electrophilic character.

The activation of the strong C-F bonds in a trifluoromethyl group is a challenging yet synthetically valuable transformation. nih.gov Research on trifluoromethylarenes has demonstrated that C-F bond activation can be achieved using transition metal catalysts or electrochemical methods. rsc.org For this compound, the electron-deficient nature of the cinnoline ring system, further enhanced by the trifluoromethyl group, could influence the feasibility of such transformations.

Catalytic systems involving palladium and copper have been shown to selectively activate a single C-F bond in trifluoromethyl arenes, leading to monodefluorination. nih.gov A similar approach could potentially be applied to this compound to yield 6-(difluoromethyl)cinnoline. Photochemical methods have also emerged as a powerful tool for C-F bond activation, enabling defluorinative alkylation of trifluoroacetates and -acetamides. nih.gov

The table below summarizes potential methods for C-F bond activation in this compound.

MethodReagents/ConditionsPotential ProductMechanistic Insight
Catalytic MonodefluorinationPd(OAc)₂, Cu catalyst, silane (B1218182) reductant6-(Difluoromethyl)cinnolineOxidative addition of C-F bond to a low-valent metal center
Electrochemical ReductionSilylium ion mediator, electric current6-(Difluoromethyl)cinnoline or 6-methylcinnolineIn-situ generation of a Lewis acidic species to abstract fluoride (B91410)
Photochemical Defluorinative AlkylationPhotoredox catalyst, alkene6-(1,1-Difluoroalkyl)cinnoline derivativesGeneration of a trifluoromethyl radical anion followed by fluoride loss

While the trifluoromethyl group is strongly electron-withdrawing, it can participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity: The trifluoromethyl group itself is not inherently nucleophilic. However, reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), in the presence of a fluoride source, can act as a nucleophilic trifluoromethylating agent. nih.gov While this is more relevant for the introduction of a CF₃ group, understanding these principles is key. The reactivity of the trifluoromethyl group on the cinnoline ring is more likely to be as an electrophilic site.

Electrophilic Reactivity: The carbon atom of the trifluoromethyl group is highly electrophilic due to the polarization of the C-F bonds. However, direct nucleophilic attack on this carbon is generally difficult due to the strength of the C-F bonds and steric hindrance. Reactions involving the trifluoromethyl group often proceed through radical pathways or require prior activation.

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the cinnoline ring itself, making it more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the trifluoromethyl group.

Directed Chemical Transformations

The this compound scaffold can be a versatile platform for the synthesis of more complex molecules through directed chemical transformations. These transformations can target the cinnoline ring or, under specific conditions, the trifluoromethyl group.

Given the electron-deficient nature of the cinnoline ring, further enhanced by the 6-trifluoromethyl substituent, nucleophilic aromatic substitution (SNAr) is a plausible transformation. Nucleophiles would be expected to attack positions activated by the nitrogen atoms and the trifluoromethyl group. For instance, a nucleophile might substitute a suitable leaving group at the 4- or 8-positions.

Electrophilic aromatic substitution on the this compound ring would be challenging due to the deactivating nature of both the cinnoline nitrogens and the trifluoromethyl group. If such a reaction were to occur, it would likely require harsh conditions, and the electrophile would be directed to the positions least deactivated.

The table below presents hypothetical directed chemical transformations of this compound.

Reaction TypeReagents and ConditionsPotential Product(s)Regiochemical Considerations
Nucleophilic Aromatic Substitution (with a leaving group at C4)Nu⁻ (e.g., RO⁻, R₂NH), heat4-Substituted-6-(trifluoromethyl)cinnolineThe C4 position is activated by the adjacent nitrogen (N1) and the trifluoromethyl group at C6.
Radical HalogenationN-Halosuccinimide, radical initiatorHalogenated this compoundSubstitution would likely occur on the carbocyclic ring at positions not strongly deactivated.
N-Oxidationm-CPBA or other peroxy acidsThis compound-N1-oxide and/or -N2-oxideThe relative basicity of the two nitrogen atoms will determine the major product.

Base-Mediated Rearrangements and Cyclizations

While specific base-mediated rearrangements of this compound are not extensively documented, the electronic properties of the trifluoromethyl group suggest a propensity for certain types of reactions. The electron-deficient nature of the cinnoline system, enhanced by the CF3 group, makes it susceptible to nucleophilic attack, which can be a key step in base-mediated transformations.

One relevant example from the literature, although a synthesis rather than a rearrangement of a pre-formed cinnoline, is the base-mediated cyclization of o-trifluorophenyl hydrazones to yield 3,4-disubstituted cinnolines. acs.org This type of reaction underscores the influence of the trifluoromethyl group on the reactivity of precursors that lead to the cinnoline core.

It is plausible that under strong basic conditions, this compound could undergo transformations such as ring-opening and subsequent recyclization, although such reactivity has yet to be reported. The acidity of protons on any potential alkyl substituents on the cinnoline ring would also be enhanced by the electron-withdrawing CF3 group, potentially facilitating base-mediated condensation or rearrangement reactions involving such substituents.

Further research is required to fully elucidate the scope of base-mediated rearrangements and cyclizations of this compound itself. However, based on the known chemistry of trifluoromethylated heterocycles, it is a promising area for the synthesis of novel and complex chemical structures.

Reductive and Oxidative Conversions of this compound

The redox chemistry of the cinnoline ring system is well-established, and the presence of a trifluoromethyl group is expected to modulate this reactivity.

Reductive Conversions:

The reduction of the N-N bond in the cinnoline ring is a characteristic reaction. For this compound, catalytic hydrogenation or reduction with dissolving metals would likely lead to the corresponding 1,4-dihydro-6-(trifluoromethyl)cinnoline. The electron-withdrawing trifluoromethyl group may make the reduction of the diazine ring more facile compared to unsubstituted cinnoline. Further reduction could potentially lead to the cleavage of the N-N bond and the formation of substituted anilines.

Oxidative Conversions:

Oxidation of cinnolines typically occurs at the nitrogen atoms to form N-oxides. For this compound, oxidation with reagents such as peroxy acids would be expected to yield a mixture of the N1-oxide and N2-oxide. The regioselectivity of this oxidation could be influenced by the electronic effects of the trifluoromethyl group. The formation of N-oxides is a valuable transformation as it can alter the reactivity of the heterocyclic ring, for instance, by facilitating nucleophilic substitution at the C4-position. For example, the C-2 trifluoromethylation of quinoline (B57606) N-oxides has been reported, highlighting the utility of N-oxidation in the functionalization of related aza-heterocycles. thieme-connect.deresearchgate.net

The trifluoromethyl group itself is generally stable to common oxidizing and reducing conditions, allowing for selective transformations of the cinnoline core.

Click Chemistry Applications on this compound Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecules. organic-chemistry.orginterchim.fr For this compound to be utilized in click chemistry, it must first be functionalized with either an azide (B81097) or a terminal alkyne group.

A recent study detailed an efficient synthesis of 6-aryl-4-azidocinnolines. nih.gov This was achieved through a Richter-type cyclization to form a 4-bromo-6-arylcinnoline, followed by nucleophilic substitution of the bromine atom with an azide. A similar strategy could be envisioned for the synthesis of 4-azido-6-(trifluoromethyl)cinnoline. Once obtained, this azido-functionalized cinnoline derivative would be a valuable building block for click chemistry.

The reaction of an azido-cinnoline derivative with a variety of terminal alkynes under CuAAC conditions would lead to a library of 1,2,3-triazole-substituted cinnolines. This approach offers a highly efficient and modular route to novel compounds with potential applications in medicinal chemistry and materials science. The table below illustrates the potential for generating diverse structures from a hypothetical 4-azido-6-(trifluoromethyl)cinnoline precursor.

Alkyne ReactantResulting Triazole-Substituted Cinnoline Product
Phenylacetylene4-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)cinnoline
Propargyl alcohol(1-(6-(trifluoromethyl)cinnolin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Ethynyltrimethylsilane4-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl)cinnoline

Conversely, the introduction of an alkyne functionality onto the this compound scaffold would allow for its reaction with a wide range of azide-containing molecules. This could be achieved through cross-coupling reactions, such as the Sonogashira coupling, on a halogenated precursor of this compound.

The robust and bio-orthogonal nature of click chemistry makes it an attractive method for the late-stage functionalization of complex molecules, and the development of click-ready this compound derivatives holds significant promise for the discovery of new chemical entities.

Advanced Spectroscopic Characterization of 6 Trifluoromethyl Cinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) data for 6-(Trifluoromethyl)cinnoline are not available in the reviewed literature. While general principles of NMR spectroscopy would predict characteristic chemical shifts and coupling patterns for the aromatic protons and carbons of the cinnoline (B1195905) core, as well as the trifluoromethyl group, no experimentally obtained spectra or data tables for this specific isomer have been found.

High-Field Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No published ¹H NMR spectra or tabulated chemical shift and coupling constant data for this compound could be identified.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No published ¹³C NMR spectra or tabulated chemical shift data for this compound could be identified.

Two-Dimensional NMR Correlation Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

No published 2D NMR correlation spectra or associated data for this compound are available. Such analyses would be crucial for the unambiguous assignment of the proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

There is no specific high-resolution mass spectrometry data available in the searched literature to confirm the exact mass and elemental composition of this compound (C₉H₅F₃N₂).

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental infrared spectrum or a list of characteristic absorption bands for this compound has been found in the public domain. An IR spectrum would be expected to show characteristic bands for the C-H and C=C stretching of the aromatic system, C-N stretching vibrations, and strong C-F stretching bands typical for a trifluoromethyl group.

X-ray Crystallography for Solid-State Structural Elucidation

A search for crystallographic information files (CIFs) or publications detailing the single-crystal X-ray diffraction analysis of this compound did not yield any results. Therefore, no data on its solid-state molecular structure, bond lengths, bond angles, or crystal packing is available.

Computational and Theoretical Chemistry Studies on 6 Trifluoromethyl Cinnoline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These methods provide insights into geometry, stability, and reactivity.

Conformational Analysis and Molecular Dynamics Simulations

While the cinnoline (B1195905) ring system is rigid, the trifluoromethyl group can rotate. Conformational analysis would systematically study the potential energy surface with respect to the rotation of the C-CF3 bond to identify the most stable (lowest energy) conformation.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of 6-(trifluoromethyl)cinnoline in different environments, such as in a solvent or interacting with a biological target. An MD simulation would track the atomic movements over time, revealing information about the molecule's flexibility, stability of its conformations, and intermolecular interactions. Such studies are vital for understanding how the molecule behaves in a realistic biological or chemical system.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting and interpreting spectroscopic data.

GIAO NMR Chemical Shift CalculationsThe Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors, which are then converted into chemical shifts. By performing GIAO calculations, typically at the DFT level, one could predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra of this compound. Comparing these theoretical shifts with experimental data is a standard method for structure verification and assignment of NMR signals.

Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes only, as specific data is unavailable.

Atom Type Calculated Chemical Shift (ppm)
¹H Data Not Available
¹³C Data Not Available
¹⁹F Data Not Available

Computational IR and Raman SpectroscopyTheoretical vibrational spectra (Infrared and Raman) can be calculated by performing a frequency analysis on the optimized molecular structure. These calculations, usually done using DFT, yield the vibrational frequencies and their corresponding intensities (for IR) or activities (for Raman). The predicted spectra serve as a valuable guide for interpreting experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound This table is for illustrative purposes only, as specific data is unavailable.

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity
C-H stretch Data Not Available Data Not Available Data Not Available
C=N stretch Data Not Available Data Not Available Data Not Available
C-F stretch Data Not Available Data Not Available Data Not Available
Ring deformation Data Not Available Data Not Available Data Not Available

Electronic Structure Analysis

Electronic structure analysis is fundamental to understanding the reactivity, stability, and spectroscopic properties of a molecule. For a compound like this compound, computational methods such as Density Functional Theory (DFT) would be employed to model its electronic characteristics accurately.

Frontier Molecular Orbital (FMO) Theory Investigations

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how the molecule interacts with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as an electron donor (a nucleophile). In a potential study of this compound, the HOMO would likely be distributed across the π-system of the bicyclic cinnoline ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons, indicating the molecule's ability to act as an electron acceptor (an electrophile). The presence of the electron-withdrawing trifluoromethyl (-CF3) group would be expected to lower the energy of the LUMO, making the molecule more electrophilic compared to unsubstituted cinnoline.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more easily excited and thus more reactive.

Hypothetical FMO Data for this compound

While specific experimental or calculated values are unavailable, a hypothetical data table based on studies of similar fluorinated heterocycles is presented for illustrative purposes.

Molecular OrbitalEnergy (eV) - HypotheticalDescription
HOMO-7.5Indicates the energy of the highest-energy electrons; relates to the ionization potential and nucleophilic character.
LUMO-1.8Indicates the energy of the lowest-energy empty orbital; relates to the electron affinity and electrophilic character.
Energy Gap (ΔE)5.7The difference between LUMO and HOMO energies; a larger gap implies higher kinetic stability and lower chemical reactivity. The -CF3 group likely influences this value.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule dictates its interactions with other polar molecules and ions.

Charge Distribution Analysis: Methods like Mulliken population analysis would be used to calculate the partial atomic charges on each atom in this compound. This analysis would likely show a significant negative charge on the nitrogen atoms of the cinnoline ring and a positive charge on the carbon atom of the trifluoromethyl group, with the fluorine atoms being highly electronegative.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the nitrogen atoms, indicating likely sites for electrophilic attack (e.g., protonation).

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the benzene (B151609) ring and particularly near the electron-deficient trifluoromethyl group, indicating sites for nucleophilic attack.

Computational Mechanistic Investigations of Reactions Involving this compound

Computational chemistry provides deep insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition State Modeling and Energy Profile Determination

Should this compound be used as a reactant, computational modeling could be used to map out the entire reaction pathway.

Transition State (TS) Modeling: This involves locating the geometry of the highest energy point along the reaction coordinate. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes. For instance, in a nucleophilic aromatic substitution reaction on the cinnoline ring, the TS would model the formation of the transient Meisenheimer complex.

Reaction Pathway Elucidation and Rational Design

By comparing the energy profiles of different possible reaction pathways, computational studies can elucidate the most likely mechanism for a given transformation. For example, if a reaction involving this compound could proceed through several different routes, DFT calculations could predict which pathway has the lowest activation energy and is therefore kinetically favored. This predictive power is essential for the rational design of new synthetic methods and for optimizing reaction conditions to improve yields and selectivity.

Future Research Directions in the Academic Study of 6 Trifluoromethyl Cinnoline

Innovation in Green Synthetic Methodologies

The synthesis of complex molecules like 6-(trifluoromethyl)cinnoline is increasingly guided by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. Future research will likely focus on moving away from traditional batch processing towards more advanced and eco-friendly techniques.

Continuous-flow chemistry represents a major avenue for innovation. polimi.it This technology offers substantial improvements over conventional batch methods by providing superior control over reaction parameters such as temperature and mixing, which leads to enhanced safety, higher yields, and reduced waste. rsc.org For the synthesis of trifluoromethylated N-heterocycles, flow chemistry enables the safe handling of energetic or corrosive reagents and can streamline multi-step reactions, minimizing the need for intermediate purification. acs.orgvapourtec.com The development of a scalable, automated continuous-flow process for this compound would be a significant step forward, making the compound more accessible for research and potential applications. acs.org

Another promising area is the use of photocatalysis. Visible-light-mediated reactions, often employing semiconductor photocatalysts or organic dyes, provide a powerful tool for constructing heterocyclic rings under mild conditions. mdpi.com Research into photocatalytic oxidative cyclization or C-H activation pathways could lead to novel, energy-efficient syntheses of the cinnoline (B1195905) core. mdpi.com The exploration of nanocatalysts also presents opportunities for green synthesis, offering high reactivity and selectivity while minimizing catalyst loading and simplifying recovery and reuse. nih.gov

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Heterocycles
ParameterTraditional Batch SynthesisContinuous-Flow Synthesis
Heat & Mass Transfer Often inefficient, leading to hotspots and poor mixing.Excellent control due to high surface-area-to-volume ratio. rsc.org
Safety Higher risk with hazardous reagents and exothermic reactions.Increased safety margins due to small reaction volumes. polimi.it
Scalability Challenging; often requires re-optimization.More straightforward by running the system for longer periods. chemrxiv.org
Reaction Time Can be lengthy, including heating and cooling times.Significantly reduced, often to minutes. acs.org
Waste Generation Higher solvent consumption and potential for byproducts.Minimized solvent use and often higher selectivity. polimi.it

Exploration of Novel Reactivity Modes and Transformations

Beyond improving existing synthetic routes, a key research direction involves discovering entirely new ways in which this compound can react and be transformed. The electronic properties of the cinnoline ring system, modified by the strongly electron-withdrawing trifluoromethyl group, suggest a rich and underexplored reactive landscape.

Future studies will likely investigate novel transition-metal-catalyzed reactions. For instance, new methods for synthesizing trifluoromethyl-substituted quinolines, a related class of heterocycles, have been developed using nickel catalysis to enable cycloadditions via C-S bond cleavage. thieme.de Applying similar strategies to cinnoline precursors could unlock new intermolecular cycloaddition pathways. Furthermore, the direct functionalization of the cinnoline core through C-H activation is a highly sought-after goal in synthetic chemistry. Developing catalytic systems that can selectively target specific C-H bonds on the this compound scaffold would provide a powerful tool for rapidly generating diverse analogs for structure-activity relationship studies.

Photoredox catalysis also offers avenues for novel transformations that are difficult to achieve with traditional thermal methods. mdpi.com Light-induced single-electron transfer (SET) processes could enable new types of cyclization, cross-coupling, and functionalization reactions, expanding the synthetic toolkit available for modifying the this compound structure.

Table 2: Potential Novel Transformations for this compound
Transformation TypePotential MethodologyAnticipated Outcome
Direct C-H Functionalization Transition-metal catalysis (e.g., Pd, Rh, Ru)Selective introduction of new substituents (aryl, alkyl, etc.) without pre-functionalization.
Photocatalytic Cyclization Visible-light photoredox catalysisConstruction of fused polycyclic systems from cinnoline precursors. mdpi.com
Novel Cross-Coupling Reactions Nickel or Copper catalysisFormation of new C-C or C-heteroatom bonds at previously unreactive positions.
Dearomatization Reactions Reduction or cycloaddition strategiesAccess to three-dimensional, non-planar cinnoline derivatives with novel properties.

Development of Advanced Analytical Techniques for Complex Derivatives

As synthetic chemists create more complex derivatives of this compound, the need for sophisticated analytical techniques to unambiguously determine their structure and purity becomes critical. The presence of the fluorine atom provides a unique spectroscopic handle that can be exploited by advanced nuclear magnetic resonance (NMR) methods.

Future research will focus on the application of advanced 19F NMR spectroscopy. researchgate.net Techniques such as 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide through-space correlation data to determine molecular conformation. The development of methods that use 19F NMR to analyze complex reaction mixtures without the need for separation would significantly accelerate reaction discovery and optimization. researchgate.net Furthermore, specialized 19F NMR probes could be designed for chirality sensing, enabling the rapid determination of enantiomeric excess in asymmetric reactions that produce chiral cinnoline derivatives. acs.org

Combining separation techniques with spectroscopic analysis, known as hyphenated techniques, will also be crucial. The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) and NMR (LC-MS-NMR) will allow for the direct structural elucidation of minor byproducts and metabolites in complex matrices. High-resolution mass spectrometry will continue to be essential for confirming elemental composition. To complement these experimental techniques, advances in computational chemistry for predicting NMR chemical shifts (both 1H, 13C, and 19F) will aid in the structural assignment of novel and complex derivatives.

Table 3: Advanced Analytical Techniques for this compound Derivatives
TechniqueApplicationInformation Gained
Multi-dimensional 19F NMR Structural elucidation of fluorinated compounds.Through-bond and through-space correlations involving the CF3 group. acs.org
Chirality Sensing NMR Probes Determination of enantiomeric purity.Resolution of signals for different enantiomers in a chiral environment. acs.org
LC-MS-NMR Analysis of complex mixtures (e.g., reaction outcomes, metabolomics).Separation, mass determination, and full structural elucidation of individual components.
Computational Spectroscopy Aiding experimental data interpretation.Predicted NMR and IR spectra to compare against experimental data for structure verification.

Integration of Data Science and Machine Learning in Reaction Prediction and Design

The intersection of data science and chemistry is set to revolutionize how chemical research is conducted. For this compound, machine learning (ML) and artificial intelligence (AI) offer powerful tools for accelerating the discovery of new reactions and optimizing synthetic routes.

A significant future direction is the use of ML models to predict the outcomes of chemical reactions. researchgate.net By training algorithms on large datasets of known reactions, it is possible to predict the likely product(s) for a given set of reactants and conditions. cam.ac.uk For this compound, this could be used to forecast the regioselectivity of functionalization reactions, saving significant experimental time and resources. doaj.org For example, algorithms like random forests have been successfully used to predict the yield of C-N cross-coupling reactions, a key transformation in the synthesis of many N-heterocycles. princeton.eduprinceton.edu

Beyond predicting outcomes, ML can be used for reaction optimization. Algorithms can analyze a multi-dimensional reaction space (including variables like solvent, temperature, catalyst, and ligand) to identify the optimal conditions for maximizing yield or selectivity. This data-driven approach can uncover non-intuitive relationships between variables that a human researcher might overlook.

Furthermore, these computational tools can assist in the design of entirely new synthetic pathways. Retrosynthesis programs, powered by machine learning, can propose viable synthetic routes to a target molecule like a complex this compound derivative, providing chemists with a range of strategic options to explore in the lab. researchgate.net

Table 4: Applications of Machine Learning in the Study of this compound
Application AreaMachine Learning ToolPotential Impact
Reaction Outcome Prediction Neural Networks, Molecular TransformersAccurately predicts major products, saving experimental effort. researchgate.netcam.ac.uk
Regioselectivity Prediction Artificial Neural Networks (ANN)Identifies the most likely site of reaction on the cinnoline ring. doaj.org
Yield Optimization Random Forest, Gradient BoostingPredicts reaction performance and identifies optimal conditions from a multidimensional space. princeton.edu
Retrosynthesis Design AI-powered synthesis plannersGenerates novel and efficient synthetic routes to complex target molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 6-(Trifluoromethyl)cinnoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and halogenated precursors under palladium catalysis. For example, a protocol similar to Reference Example 13 in EP 4,374,877 A2 involves coupling 4-iodo-2-(trifluoromethyl)pyrimidine derivatives with trifluoromethyl-substituted aryl boronic acids . Optimization includes adjusting solvent systems (e.g., dioxane/water), temperature (reflux at 80–100°C), and catalyst loading. Yield improvements are achievable through iterative HPLC purification and azeotropic removal of solvents .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) mobile phases (e.g., SMD-TFA05 conditions) and liquid chromatography-mass spectrometry (LCMS) are critical for purity assessment and structural confirmation. Retention times (e.g., 1.26–1.32 minutes) and mass-to-charge ratios (e.g., m/z 366–785 [M+H]⁺) provide reproducibility benchmarks . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for verifying trifluoromethyl group integration and regioselectivity .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer : Follow EC No. 1907/2006 guidelines: use fume hoods for synthesis steps, wear nitrile gloves and chemical-resistant goggles, and ensure access to emergency eye wash stations. Training on SDS interpretation, PPE compatibility (e.g., for fluorinated compounds), and spill management is mandatory. Azeotropic distillation residues require neutralization before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron-withdrawing effects of the trifluoromethyl group on cinnoline’s aromatic ring, influencing binding affinity. Molecular docking studies (e.g., using AutoDock Vina) against target proteins (e.g., kinases) can prioritize derivatives for synthesis. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. What experimental strategies address contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Apply the FINER criteria to evaluate study feasibility and relevance. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO%). Replicate studies under standardized protocols (e.g., NIH/NCATS guidelines) and use meta-analysis to identify confounding variables. Cross-validate findings via orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How do structural modifications at the cinnoline C-3 position affect pharmacokinetic properties like metabolic stability?

  • Methodological Answer : Introduce substituents (e.g., methyl, carboxylate) at C-3 and assess metabolic stability using liver microsome assays (human/rat). Monitor cytochrome P450 interactions via LCMS-based metabolite profiling. Carboxylic acid derivatives (e.g., 6-(Trifluoromethyl)quinoline-3-carboxylic acid) often exhibit improved aqueous solubility but may require prodrug strategies for bioavailability .

Q. What frameworks (e.g., PICO) are suitable for designing studies on this compound’s mechanism of action?

  • Methodological Answer : Define the PICO components:

  • Population : In vitro cancer cell lines (e.g., HeLa, MCF-7).
  • Intervention : Dose-response treatment with this compound.
  • Comparison : Untreated controls or reference inhibitors (e.g., staurosporine).
  • Outcome : Apoptosis markers (caspase-3 activation) or proliferation inhibition (MTT assay).
    Use the FINER criteria to ensure ethical and novel hypotheses .

Q. Which purification techniques maximize yield and purity for this compound in multi-step syntheses?

  • Methodological Answer : Combine column chromatography (e.g., silica gel, eluting with hexane/ethyl acetate gradients) with preparative HPLC (C18 columns, MeCN/water mobile phases). For hydrophilic intermediates, employ azeotropic drying (toluene) to remove residual water. Tetrabutylammonium iodide can enhance reaction homogeneity in polar solvents like DMF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.